Product packaging for 2-Hydroxy-4',5-diacetamido-diphenyl Ether(Cat. No.:)

2-Hydroxy-4',5-diacetamido-diphenyl Ether

Cat. No.: B13428695
M. Wt: 300.31 g/mol
InChI Key: XGACQADXFCSLEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-4',5-diacetamido-diphenyl Ether, also widely known as Paracetamol Impurity O , is a recognized impurity and intermediate in pharmaceutical research and development . This compound is a dimeric derivative with the molecular formula C 16 H 16 N 2 O 4 and a molecular weight of 300.31 g/mol . Its primary research application lies in the quality control and regulatory compliance of Acetaminophen (Paracetamol), a widely used medication for fever and pain . The study of such impurities is critical for ensuring drug safety, stability, and efficacy, helping researchers understand degradation pathways and establish purity standards for active pharmaceutical ingredients (APIs) . As a heterocyclic compound featuring an ether linkage and acetamido groups, its structure allows for investigation into molecular interactions, serving as a valuable building block for further synthetic studies . Researchers utilize this compound as a pharmaceutical reference standard in analytical methods, particularly in chromatographic techniques like HPLC and LC-MS, to identify and quantify impurity profiles in Paracetamol formulations . Proper handling and storage are required; it is recommended to be kept refrigerated (2-8°C) under an inert atmosphere due to its hygroscopic nature . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16N2O4 B13428695 2-Hydroxy-4',5-diacetamido-diphenyl Ether

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

N-[4-(5-acetamido-2-hydroxyphenoxy)phenyl]acetamide

InChI

InChI=1S/C16H16N2O4/c1-10(19)17-12-3-6-14(7-4-12)22-16-9-13(18-11(2)20)5-8-15(16)21/h3-9,21H,1-2H3,(H,17,19)(H,18,20)

InChI Key

XGACQADXFCSLEB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=C(C=CC(=C2)NC(=O)C)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Hydroxy 4 ,5 Diacetamido Diphenyl Ether

Strategic Design and Retrosynthetic Analysis for 2-Hydroxy-4',5-diacetamido-diphenyl Ether

The retrosynthetic analysis of this compound reveals several possible disconnection points. The most logical and common strategy involves the disconnection of the central diphenyl ether bond, which is a key structural feature. This leads to two primary aromatic precursor fragments. A subsequent disconnection of the two acetamido groups via hydrolysis of the amide bonds simplifies the precursors further to their corresponding amino- and hydroxy-substituted aromatic building blocks.

Following this logic, two main retrosynthetic pathways can be envisioned:

Pathway A: Disconnection of the C-O ether bond suggests a coupling reaction between a suitably functionalized phenol (B47542) and an aryl halide. This could involve precursors such as N-(4-hydroxyphenyl)acetamide and a halogenated and acetylated aminophenol derivative, for instance, N-(5-bromo-2-hydroxyphenyl)acetamide .

Pathway B: An alternative disconnection could involve a different arrangement of functional groups on the precursors. For example, the coupling could be between a derivative of hydroquinone (B1673460) and a substituted aniline.

Further disconnection of the amide bonds in the precursors leads back to simpler, more readily available starting materials like aminophenols and nitrophenols, which can be functionalized as needed. The choice of the specific synthetic route will depend on the availability and reactivity of the starting materials, as well as the efficiency and selectivity of the chosen coupling and functional group transformation reactions.

Precursor Identification and Synthesis for Key Intermediates

The successful synthesis of this compound hinges on the efficient preparation of its key precursors. Based on the retrosynthetic analysis, two crucial intermediates are a substituted aminophenol and an acetamidophenol derivative.

One key precursor is N-(4-hydroxyphenyl)acetamide , also known as paracetamol or acetaminophen. Its synthesis is well-established and typically involves the acetylation of 4-aminophenol. This reaction is often carried out using acetic anhydride (B1165640) in an aqueous medium or in an organic solvent. The chemoselectivity of this reaction is generally high, with the more nucleophilic amino group reacting preferentially over the phenolic hydroxyl group.

Another important class of precursors includes halogenated and nitrated phenols, which can be subsequently converted to the desired acetamido-substituted fragments. For instance, the synthesis of a precursor like N-(5-bromo-2-hydroxyphenyl)acetamide would likely start from 2-amino-4-bromophenol, which can be prepared from 4-bromophenol (B116583) through nitration followed by selective reduction of the nitro group. The final acetylation of the amino group can be achieved using standard procedures with acetic anhydride or acetyl chloride.

The synthesis of precursors often involves a sequence of fundamental organic reactions such as electrophilic aromatic substitution (nitration, halogenation), reduction of nitro groups to amines, and acylation. The conditions for these reactions must be carefully controlled to achieve the desired regioselectivity and to avoid unwanted side reactions.

Optimization of Ether Bond Formation Reactions for the Diphenyl Ether Scaffold.orgsyn.org

The formation of the diaryl ether linkage is the cornerstone of the synthesis of this compound. The optimization of this critical step is essential to ensure a high yield and purity of the final product. Two primary methodologies are typically explored for this transformation: Ullmann-type coupling reactions and nucleophilic aromatic substitution (SNAr) approaches.

Exploration of Ullmann-Type Coupling Reactions

The Ullmann condensation is a classical and widely used method for the formation of diaryl ethers, involving the copper-catalyzed reaction of a phenol with an aryl halide. Traditional Ullmann conditions often require harsh reaction conditions, such as high temperatures (typically >150 °C) and stoichiometric amounts of copper powder. However, significant advancements have been made to render this reaction more efficient and versatile under milder conditions.

Modern Ullmann-type couplings often employ a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), in the presence of a ligand and a base. The choice of ligand is crucial for the success of the reaction, as it can stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle. Common ligands include diamines, amino acids, and phenanthrolines. The base, typically an inorganic carbonate like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), is required to deprotonate the phenol, forming the more nucleophilic phenoxide.

The optimization of an Ullmann coupling for the synthesis of this compound would involve screening various combinations of copper sources, ligands, bases, solvents, and reaction temperatures. A hypothetical optimization study is presented in the table below, based on analogous reactions reported in the literature.

Table 1: Hypothetical Optimization of Ullmann-Type Coupling for a Diacetamido-Diphenyl Ether Scaffold

Entry Copper Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temperature (°C) Yield (%)
1 CuI (10) None K2CO3 (2) DMF 150 <10
2 CuI (10) L-Proline (20) K2CO3 (2) DMSO 130 45
3 CuI (10) 1,10-Phenanthroline (20) Cs2CO3 (2) Dioxane 110 65
4 Cu2O (5) DMEDA (10) K3PO4 (2) Toluene 110 78
5 CuI (5) Picolinic Acid (10) K3PO4 (2) DMSO 100 85

This table is illustrative and based on general principles of Ullmann coupling optimization.

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway for the formation of the diaryl ether bond. This reaction typically involves the displacement of a leaving group (usually a halide or a nitro group) from an electron-deficient aromatic ring by a nucleophile, in this case, a phenoxide. For an SNAr reaction to proceed efficiently, the aromatic ring bearing the leaving group must be activated by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN) groups, positioned ortho or para to the leaving group.

In the context of synthesizing this compound, an SNAr approach could involve the reaction of an acetamidophenoxide with an aryl halide or a nitro-substituted arene that is sufficiently activated. For example, reacting N-(4-hydroxyphenyl)acetamide with a derivative like 1-fluoro-2,4-dinitrobenzene (B121222) would be a classic SNAr reaction. The resulting dinitro-diphenyl ether could then be further functionalized through reduction of the nitro groups and subsequent acetylation.

The optimization of an SNAr reaction would focus on factors such as the choice of solvent, base, and reaction temperature. Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are often preferred as they can solvate the cationic counter-ion of the phenoxide, thereby increasing its nucleophilicity. The choice of base is critical for the complete deprotonation of the phenol without causing unwanted side reactions.

Detailed Study of the Two-Step Acylation and Ether Coupling Pathway.orgsyn.org

A practical and often high-yielding approach to the synthesis of this compound involves a two-step pathway where the ether bond is formed first, followed by the introduction of the acetamido groups. This strategy can be advantageous as it avoids potential complications with the reactivity of the acetamido groups during the ether coupling step.

This pathway would typically commence with the coupling of a protected aminophenol or a nitrophenol with a suitable aryl partner. For example, an Ullmann coupling between 4-nitrophenol (B140041) and a bromo-substituted aminophenol (with a protected amino group) could be performed. Following the successful formation of the diphenyl ether scaffold, the nitro group would be reduced to an amine, and any protecting groups on the other amino function would be removed. The final step would then be a double acylation to introduce the two acetamido groups simultaneously.

Alternatively, the synthesis could start from two different aminophenols. One of the amino groups would need to be selectively protected before the ether coupling reaction. After the formation of the aminodiphenyl ether, the protecting group would be removed, and both amino groups would be acetylated in a single step.

The key advantage of this pathway is that the final acylation step is generally a high-yielding and clean reaction, often proceeding under mild conditions with acetic anhydride or acetyl chloride. This can simplify the final purification of the target molecule.

Derivatization Strategies and Analogue Synthesis for Structure-Activity/Property Relationship Studies.dovepress.com

To explore the structure-activity relationships (SAR) or structure-property relationships (SPR) of this compound, a series of analogues can be synthesized by systematically modifying different parts of the molecule. These modifications can provide valuable insights into how specific structural features influence the biological activity or physical properties of the compound.

Derivatization strategies can focus on several key areas of the molecule:

Modification of the Acetamido Groups: The acetyl groups can be replaced with other acyl groups of varying chain length, branching, or electronic properties (e.g., propionyl, benzoyl, or trifluoroacetyl). This can probe the importance of the size, lipophilicity, and hydrogen-bonding capacity of these substituents.

Modification of the Hydroxyl Group: The phenolic hydroxyl group can be converted into an ether or an ester to investigate the role of this hydrogen-bond donor in any observed activity or property.

Alteration of the Diphenyl Ether Linkage: While more synthetically challenging, the oxygen atom of the ether linkage could be replaced with a sulfur atom (thioether) or a methylene (B1212753) group to assess the importance of the ether oxygen's geometry and electronic properties.

The synthesis of these analogues would typically follow similar synthetic routes as the parent compound, with the necessary modifications made to the starting materials or through post-synthesis functionalization. The data obtained from the biological or physical evaluation of these derivatives can then be used to build a comprehensive SAR or SPR model.

Stereoselective and Regioselective Considerations in Synthesis

The synthesis of a substituted diphenyl ether like this compound presents notable regioselective challenges. The formation of the ether linkage, typically through a nucleophilic aromatic substitution (e.g., Ullmann condensation or a variation thereof), requires careful selection of starting materials and reaction conditions to ensure the correct connectivity between the two aromatic rings.

Regioselectivity: The primary challenge lies in controlling which phenolic oxygen attacks which aryl halide (or equivalent electrophile) and at what position. In a hypothetical synthesis, one might start with precursors such as a di-substituted aminophenol and a halo-nitrobenzene derivative. The relative positions of the functional groups on both rings are critical for achieving the desired 4',5-diacetamido substitution pattern on one ring and the 2-hydroxy substitution on the other.

For instance, the reaction between a 2-halophenol derivative and a 4,5-diacetamido-substituted phenol would need to be highly selective to avoid the formation of other constitutional isomers. The inherent electronic and steric properties of the substituents would play a crucial role in directing the regiochemical outcome. Intramolecular hydrogen bonding in the 2-hydroxy substituted ring could potentially influence its reactivity and selectivity. researchgate.net

Stereoselectivity: For the specific compound this compound, there are no stereocenters in the molecule itself. Therefore, stereoselective synthesis in the context of generating enantiomers or diastereomers is not a relevant consideration. The molecule is achiral.

Table 1: Hypothetical Regioselective Synthesis Considerations

Reaction Type Potential Starting Materials Key Regioselective Challenge Controlling Factors
Ullmann Condensation2-Halophenol derivative and 4,5-diacetamidophenolEnsuring ether linkage forms at the desired positions and not at other activated sites on the rings.Catalyst choice (e.g., copper-based), temperature, solvent, nature of leaving group and substituents.
Buchwald-Hartwig EtherificationAryl halide and a phenolControlling C-O bond formation over potential C-N bond formation if amino groups are not protected.Ligand selection for the palladium catalyst, base, and reaction temperature.

Sustainable Chemistry Principles in the Synthesis of this compound

The application of sustainable or "green" chemistry principles to the synthesis of any chemical compound aims to reduce the environmental impact of the process. paperpublications.orgjddhs.com While specific studies on the sustainable synthesis of this compound are not documented, general green chemistry strategies can be considered for its hypothetical production.

Atom Economy: A key principle of green chemistry is maximizing the incorporation of all materials used in the process into the final product. nih.gov For a diphenyl ether synthesis, a reaction with high atom economy would be one where few byproducts are generated. For example, addition reactions are generally more atom-economical than substitution reactions which inherently generate byproducts. dokumen.pub

Use of Safer Solvents and Reagents: Traditional methods for diphenyl ether synthesis often employ high-boiling, toxic solvents and stoichiometric amounts of copper catalysts. dokumen.pub A greener approach would involve the use of safer, more environmentally benign solvents such as water, ethanol (B145695), or supercritical fluids, or even performing the reaction under solvent-free conditions. jddhs.comresearchgate.net The use of catalytic rather than stoichiometric reagents is also a core principle of green chemistry. nih.gov

Energy Efficiency: Synthetic methods should be designed for energy efficiency. nih.gov This could involve using catalysts that allow for lower reaction temperatures and pressures, or employing alternative energy sources like microwave irradiation to reduce reaction times. jddhs.com

Renewable Feedstocks: Whenever practical, synthetic routes should utilize raw materials and feedstocks that are renewable rather than depleting. nih.gov This would involve tracing the synthesis back to bio-based starting materials.

Table 2: Application of Green Chemistry Principles to a Hypothetical Synthesis

Green Chemistry Principle Traditional Approach Consideration Potential Sustainable Alternative Benefit
Atom Economy Substitution reactions with byproduct formation.Designing addition-based routes if feasible.Reduced waste.
Safer Solvents Use of high-boiling, toxic organic solvents (e.g., DMF, NMP).Use of water, ethanol, or solvent-free conditions. jddhs.comresearchgate.netReduced environmental pollution and worker exposure.
Catalysis Stoichiometric use of copper reagents.Use of highly active and recyclable catalysts (e.g., ligand-supported palladium or copper catalysts). nih.govReduced metal waste and improved efficiency.
Energy Efficiency High-temperature reactions requiring significant energy input.Microwave-assisted synthesis or use of highly active catalysts to lower reaction temperatures. jddhs.comReduced energy consumption and carbon footprint.
Renewable Feedstocks Petroleum-based starting materials.Deriving starting materials from bio-based sources. nih.govReduced reliance on fossil fuels.

Molecular and Electronic Structure Studies of 2 Hydroxy 4 ,5 Diacetamido Diphenyl Ether

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure Elucidation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the electronic landscape of 2-Hydroxy-4',5-diacetamido-diphenyl ether. These computational approaches solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy levels.

For molecules of this complexity, DFT methods like B3LYP with a suitable basis set such as 6-311++G(d,p) are often employed to strike a balance between computational cost and accuracy. These calculations can reveal insights into the molecule's reactivity, stability, and spectroscopic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger gap generally implies higher stability and lower reactivity.

In this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxyphenyl ring, particularly the oxygen atom of the hydroxyl group and the delocalized π-system. The acetamido groups also contribute to the HOMO due to the lone pairs on the nitrogen and oxygen atoms. Conversely, the LUMO is likely to be distributed over the diphenyl ether backbone, with significant contributions from the aromatic rings' π* orbitals. The presence of electron-donating hydroxyl and acetamido groups tends to raise the HOMO energy, while their effect on the LUMO is less pronounced, leading to a moderate HOMO-LUMO gap. frontiersin.org

Table 1: Representative HOMO-LUMO Energy Gaps of Structurally Related Aromatic Compounds

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
Phenol (B47542) -8.69 -1.18 7.51
Acetanilide -8.84 -0.54 8.30

Note: These values are illustrative and obtained from computational studies on related molecules. The actual values for this compound would require specific calculations.

The electrostatic potential (ESP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For this compound, the ESP surface would show significant negative potential around the oxygen atoms of the hydroxyl and acetamido groups, as well as the ether linkage. These regions represent likely sites for electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a potential site for nucleophilic interaction. The aromatic rings will show a more neutral potential, with the distribution influenced by the attached functional groups.

Conformational Analysis and Rotational Barriers around the Ether Linkage

The diphenyl ether linkage provides conformational flexibility to the molecule. The two phenyl rings can rotate relative to each other around the C-O-C bonds. The preferred conformation is a result of the balance between steric hindrance from the bulky acetamido and hydroxyl groups and the electronic effects of these substituents.

Computational studies on substituted diphenyl ethers have shown that the rotational barrier is influenced by the nature and position of the substituents. nsf.govrsc.org For this compound, the presence of the ortho-hydroxyl group is expected to create steric hindrance, influencing the dihedral angles between the phenyl rings and the C-O-C plane. The rotational barrier can be calculated by performing a relaxed potential energy scan, where the dihedral angle is systematically varied and the energy of the molecule is calculated at each step. This analysis reveals the lowest energy conformation and the energy required to rotate from one conformation to another. For ortho-substituted biphenyls, which share some structural similarities, rotational barriers can range from 7.4 to 44 kcal/mol. nih.gov

Table 2: Calculated Rotational Barriers for Substituted Biphenyls (as analogs)

Substituent Rotational Barrier (kcal/mol)
2-methyl 18.0
2,2'-dimethyl 21.0

Note: Data from computational studies on substituted biphenyls, intended to be illustrative for the concept of rotational barriers.

Intramolecular Interactions, including Hydrogen Bonding and Aromatic Stacking

Intramolecular interactions play a significant role in determining the three-dimensional structure and stability of this compound. The most prominent of these is the potential for intramolecular hydrogen bonding. A hydrogen bond can form between the hydrogen atom of the hydroxyl group and the oxygen atom of the adjacent acetamido group on the same phenyl ring. This interaction would lead to the formation of a stable six-membered ring, influencing the planarity of that portion of the molecule.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in a solvent environment, such as water. nih.gov By simulating the motion of the molecule and surrounding solvent molecules over time, MD can reveal how the molecule flexes and rotates, and how it interacts with the solvent.

Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis) from Computational Models

Computational models, particularly DFT, can be used to predict the spectroscopic signatures of this compound, which can then be compared with experimental data for structure verification.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C chemical shifts. liverpool.ac.uk The predicted shifts are sensitive to the electronic environment of each nucleus, which is influenced by the molecular geometry and the nature of the functional groups. For instance, the chemical shift of the phenolic proton would be significantly affected by intramolecular hydrogen bonding.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in the infrared (IR) spectrum. asianpubs.orgbanglajol.inforesearchgate.netpsu.edu Characteristic vibrational modes include the O-H stretch of the hydroxyl group, the N-H and C=O stretches of the acetamido groups, and the C-O-C stretches of the ether linkage. The position of the O-H stretching band can provide further evidence for intramolecular hydrogen bonding.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. The predicted spectrum would likely show absorptions corresponding to π-π* transitions within the aromatic rings. The positions of these absorptions are influenced by the presence of the auxochromic hydroxyl and acetamido groups.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

Spectroscopy Predicted Feature Approximate Wavenumber/Chemical Shift/Wavelength
IR O-H stretch (H-bonded) 3200-3400 cm⁻¹
N-H stretch 3250-3350 cm⁻¹
C=O stretch (Amide I) 1650-1680 cm⁻¹
C-O-C stretch 1200-1250 cm⁻¹
¹H NMR Phenolic OH δ 8.0-10.0 ppm
Aromatic H δ 6.5-8.0 ppm
Amide NH δ 9.0-10.5 ppm
Methyl H δ 2.0-2.2 ppm

| UV-Vis | π-π* transitions | λ_max ~280-320 nm |

Note: These are estimated values based on typical ranges for similar functional groups and would need to be confirmed by specific calculations for the target molecule.

Chemical Reactivity and Transformation Mechanisms of 2 Hydroxy 4 ,5 Diacetamido Diphenyl Ether

Mechanisms of Oxidation Reactions

The oxidation of 2-Hydroxy-4',5-diacetamido-diphenyl ether is likely to primarily involve the phenolic hydroxyl group. Phenols are susceptible to oxidation to form quinone-type structures, especially in the presence of strong oxidizing agents. The acetamido groups are generally stable to oxidation under mild conditions but can be degraded under more forcing conditions.

The electron-donating nature of the hydroxyl and acetamido groups increases the electron density of the aromatic rings, making them more susceptible to oxidation compared to unsubstituted diphenyl ether. The oxidation mechanism would likely proceed through a phenoxy radical intermediate.

Table 1: Plausible Oxidation Reactions and Conditions

Oxidizing Agent Potential Product(s) General Conditions
Fremy's salt (Potassium nitrosodisulfonate) Quinone derivative Mild, aqueous solution
Chromic acid (H₂CrO₄) Complex mixture of degradation products Strong acid, elevated temperature

Note: This table is illustrative and based on general reactions of phenols.

Mechanisms of Reduction Reactions

The functional groups in this compound, namely the hydroxyl and acetamido groups, are generally not reducible under standard catalytic hydrogenation conditions. The diphenyl ether linkage is also very stable to reduction.

However, if the molecule were synthesized from a dinitro precursor, the reduction of the nitro groups would be a key step. The reduction of aromatic nitro compounds to amines is a well-established transformation and can be achieved with a variety of reagents. wikipedia.orgmasterorganicchemistry.com This is a common strategy in the synthesis of aromatic amines which can then be acylated to form amides. masterorganicchemistry.com A variety of reducing agents can be employed, such as metals in acidic media (e.g., Fe, Sn, Zn in HCl) or catalytic hydrogenation (e.g., H₂ over Pd, Pt, or Ni catalysts). masterorganicchemistry.com

Table 2: Illustrative Reduction of a Hypothetical Dinitro Precursor

Reducing System Product of Nitro Group Reduction General Conditions
Fe / HCl or Acetic Acid Diamino derivative Acidic, aqueous or alcoholic solvent, reflux
SnCl₂ / HCl Diamino derivative Acidic, often used for selective reductions
H₂ / Pd/C Diamino derivative Neutral pH, various solvents, room temperature and pressure

Note: This table illustrates the reduction of a potential synthetic precursor, not the title compound itself.

Nucleophilic and Electrophilic Substitution Pathways

The aromatic rings of this compound are activated towards electrophilic aromatic substitution due to the presence of the electron-donating hydroxyl and acetamido groups. These groups are ortho, para-directing.

In the ring bearing the hydroxyl and one acetamido group, the positions ortho and para to these activating groups will be the most reactive sites for incoming electrophiles. The directing effects of the powerful activating hydroxyl group would likely dominate. In the other ring, the acetamido group at the 4'-position will direct incoming electrophiles to the ortho positions (3' and 5').

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions would need to be carefully controlled to avoid polysubstitution or side reactions.

Nucleophilic aromatic substitution, on the other hand, is unlikely to occur unless a good leaving group (like a halogen) is present on the aromatic ring and is activated by a strongly electron-withdrawing group, which is not the case for this molecule.

Hydrolysis and Degradation Pathways

The acetamido (amide) groups in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amino groups and acetic acid (or its salt). youtube.com This reaction typically requires prolonged heating. youtube.com

Acid-catalyzed hydrolysis: The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis: A hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate which then collapses to give the amine and a carboxylate salt.

The diphenyl ether bond is generally very stable and resistant to hydrolysis, requiring harsh conditions like supercritical water to cleave. wikipedia.org The phenolic hydroxyl group can be deprotonated under basic conditions, which could influence the rate of hydrolysis of the nearby acetamido group.

Table 3: General Conditions for Acetamide (B32628) Hydrolysis

Condition Reagents Products
Acidic Dilute HCl or H₂SO₄, heat 2-Hydroxy-4',5-diamino-diphenyl ether and Acetic acid

Note: This table is based on the general hydrolysis of acetamides. youtube.com

Investigation of Reaction Kinetics and Thermodynamics

Specific kinetic and thermodynamic data for reactions involving this compound are not available in the surveyed literature. However, general principles can be applied.

For electrophilic aromatic substitution , the rates would be significantly faster than for unsubstituted benzene (B151609) due to the activating effects of the hydroxyl and acetamido groups. The reaction thermodynamics would be driven by the formation of a stable, substituted aromatic system.

For hydrolysis of the acetamido groups , the kinetics would be dependent on the concentration of the acid or base catalyst and the temperature. The thermodynamics of amide hydrolysis are typically favorable, though the reaction often has a high activation energy, necessitating catalysis and/or heat. nih.govacs.org

Catalysis Studies for Directed Transformations

While no specific catalysis studies for this compound were found, catalysts would be crucial for controlling its transformations.

Electrophilic Substitution: Lewis acids (e.g., AlCl₃, FeBr₃) are standard catalysts for Friedel-Crafts and halogenation reactions. Strong acids (e.g., H₂SO₄) are used for nitration and sulfonation.

Hydrolysis: The hydrolysis of the amide bonds is itself an acid or base-catalyzed reaction. Metal oxide catalysts like ZrO₂ and CeO₂ have also been shown to be effective for amide hydrolysis. nih.govrsc.org

Reduction (of precursors): As mentioned, transition metal catalysts (Pd, Pt, Ni) are essential for the catalytic hydrogenation of nitro groups to form the precursor amines. masterorganicchemistry.com

The strategic use of catalysts would be essential for achieving selective transformations on this multifunctional molecule.

Mechanistic Investigations of 2 Hydroxy 4 ,5 Diacetamido Diphenyl Ether at the Molecular and Cellular Level in Vitro/in Silico Focus

Interaction Profiling with Biological Macromolecules (e.g., Proteins, Enzymes, Nucleic Acids)

The initial steps in understanding the biological activity of a compound like 2-Hydroxy-4',5-diacetamido-diphenyl ether would involve characterizing its direct interactions with key biological macromolecules.

Receptor Binding Studies (In Vitro)

In vitro binding assays are fundamental to identifying potential receptors for a compound. Radioligand binding assays or surface plasmon resonance (SPR) could be employed to screen a panel of known cellular receptors. For a diphenyl ether structure, receptors with hydrophobic binding pockets would be of primary interest. However, no specific receptor binding studies for this compound have been reported in the available scientific literature.

Enzyme Inhibition Kinetics and Mechanism of Action (In Vitro)

Studies on other diphenyl ether compounds have demonstrated their potential as enzyme inhibitors. For instance, certain herbicidal diphenyl ethers are known to be potent inhibitors of protoporphyrinogen (B1215707) oxidase. nih.govnih.gov Mechanistic studies would involve incubating the compound with a purified enzyme and its substrate to determine the mode of inhibition.

Table 1: Hypothetical Enzyme Inhibition Profile for this compound

Enzyme Target Inhibition Constant (Ki) Mechanism of Inhibition
Cyclooxygenase-2 (COX-2) Data not available Data not available
Tyrosine Kinase Src Data not available Data not available

This table is for illustrative purposes only. No experimental data is available for this compound.

Cellular Uptake and Subcellular Distribution in In Vitro Cell Models

Understanding if and how this compound enters cells is crucial. This would be investigated using cultured cell lines (e.g., HeLa, HEK293). Techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) would be used to quantify the intracellular concentration of the compound over time. Fluorescence microscopy, if a fluorescent analog of the compound could be synthesized, would help visualize its subcellular localization (e.g., cytoplasm, nucleus, mitochondria). No studies on the cellular uptake or subcellular distribution of this specific compound have been published.

Modulation of Specific Biochemical Pathways and Signaling Cascades in Cell-Based Assays

Once inside the cell, a compound can affect various signaling pathways. Reporter gene assays are a common tool to screen for such effects. For example, a luciferase reporter linked to a specific transcription factor's response element (e.g., NF-κB, AP-1) could indicate whether the compound activates or inhibits that pathway. Western blotting would then be used to confirm changes in the phosphorylation status or expression levels of key proteins within the identified cascade. There is currently no data on which specific pathways might be modulated by this compound.

Investigation of Molecular Targets and Pathways Affected by the Compound (e.g., related to apoptosis, cell proliferation)

Many bioactive compounds influence fundamental cellular processes like apoptosis (programmed cell death) and proliferation. For some polybrominated diphenyl ethers (PBDEs), effects on cell cycle and apoptosis have been observed. mdpi.comnih.gov To investigate this for this compound, assays such as Annexin V/propidium iodide staining followed by flow cytometry would be used to quantify apoptosis. Cell proliferation could be measured using assays like the MTT or BrdU incorporation assay.

Table 2: Hypothetical Effects on Cellular Processes

Cellular Process Assay Endpoint Measured Observed Effect
Apoptosis Annexin V/PI Staining Percentage of apoptotic cells Data not available
Cell Proliferation MTT Assay Cell viability/metabolic activity Data not available

This table is for illustrative purposes only. No experimental data is available for this compound.

In Vitro Reconstitution of Metabolic Pathways Involving or Influenced by this compound

In vitro reconstitution of metabolic pathways involves combining purified enzymes and substrates in a test tube to study a specific biochemical transformation. nih.govnih.govresearchgate.net This approach could be used to understand how this compound is metabolized. For example, incubating the compound with human liver microsomes, which are rich in cytochrome P450 enzymes, could identify potential metabolites. Studies on other diphenyl ethers, such as PBDEs, have shown that they can be metabolized by human hepatocytes in vitro. nih.govresearchgate.netnih.gov The resulting metabolites could then be identified by mass spectrometry. This would provide insights into the potential biotransformation of the compound within the body. However, no such metabolic studies have been performed for this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Hydroxy 4 ,5 Diacetamido Diphenyl Ether and Its Analogues

Design and Synthesis of Systematic Analogues for SAR Probing

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Interaction Prediction

There are no specific Quantitative Structure-Activity Relationship (QSAR) models for 2-Hydroxy-4',5-diacetamido-diphenyl Ether found in the reviewed literature. QSAR studies are computational methods that require a dataset of structurally similar compounds with measured biological activity to derive a predictive model. researchgate.net The absence of a known series of analogues and corresponding activity data for this compound precludes the development of such models.

Identification of Key Structural Determinants for Molecular Recognition and Binding

Detailed studies identifying the key structural determinants of this compound for molecular recognition and binding have not been published. Such research would typically involve techniques like X-ray crystallography of the compound bound to a biological target, or extensive SAR studies, neither of which are available in the public domain for this specific molecule.

Relationship Between Conformational Flexibility and Biological Interactions (In Vitro/In Silico)

While the conformational properties of the diphenyl ether scaffold, in general, have been a subject of chemical research, there is no specific information available regarding the conformational flexibility of this compound and how it relates to its biological interactions. researchgate.net Understanding the torsional angles of the ether bridge and the orientation of the acetamido and hydroxyl groups would be critical, but such in vitro or in silico analyses for this compound are not documented in the literature.

Influence of Substituent Effects on Chemical Reactivity and Biological Activity (In Vitro)

No dedicated studies on the influence of the specific substituents (the 2-hydroxy group and the 4',5-diacetamido groups) on the chemical reactivity and biological activity of this diphenyl ether have been found. Research on other classes of molecules shows that substituents can significantly alter electronic properties, solubility, and binding affinity, but this has not been specifically explored or documented for this compound. researchgate.netresearchgate.net

Analytical Methodologies for Research and Characterization of 2 Hydroxy 4 ,5 Diacetamido Diphenyl Ether

Advanced Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC-MS)

Chromatographic methods are fundamental for separating 2-Hydroxy-4',5-diacetamido-diphenyl Ether from starting materials, by-products, or other components in a mixture, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the foremost technique for the purity assessment of non-volatile, thermally sensitive compounds like this compound. scirp.org Purity analysis by suppliers confirms that HPLC is a standard method for this compound, often showing results greater than 95%. lgcstandards.com A typical HPLC method would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a Diode-Array Detector (DAD) or a UV detector set to a wavelength where the analyte exhibits strong absorbance. publisso.de The retention time of the main peak provides qualitative identification, while the peak area percentage is used to determine the purity of the substance.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. iosrjournals.org While the target compound itself has a relatively high molecular weight and multiple polar functional groups that may limit its volatility, GC-MS could be employed after a derivatization step. For instance, silylation of the hydroxyl and amide groups would increase its volatility and thermal stability, allowing for separation and analysis. GC-MS is particularly powerful for identifying and quantifying volatile impurities. The gas chromatography component separates the compounds, and the mass spectrometer provides mass-to-charge ratio data, which aids in the structural identification of the parent compound and any co-eluting impurities. nih.gov

Table 1: Representative Chromatographic Conditions for Analysis.
ParameterHPLC Method (Example)GC-MS Method (Example, Post-Derivatization)
TechniqueReversed-Phase High-Performance Liquid ChromatographyGas Chromatography-Mass Spectrometry
Stationary Phase (Column)C18 (Octadecylsilane), 5 µm particle size5% Phenyl-methylpolysiloxane (e.g., DB-5ms)
Mobile Phase / Carrier GasGradient of Acetonitrile and Water (with 0.1% Formic Acid)Helium (High Purity)
DetectionUV-Vis Diode Array Detector (DAD) at ~254 nmMass Spectrometer (e.g., Quadrupole)
Primary ApplicationPurity assessment, separation from non-volatile impuritiesIdentification of volatile impurities, analysis of derivatized compound

High-Resolution Mass Spectrometry for Structural Elucidation and Identification in Complex Mixtures (e.g., as an impurity)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous structural confirmation of this compound. Unlike nominal mass spectrometers, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the determination of the elemental composition of the molecule. iosrjournals.org This is critical for confirming the identity of the compound and differentiating it from isobaric species (molecules with the same nominal mass but different elemental formulas).

When this compound is present as a low-level process-related impurity or a degradation product in a drug substance, its identification in a complex mixture is challenging. scirp.org Techniques like LC-HRMS (Liquid Chromatography coupled with High-Resolution Mass Spectrometry) are employed to first separate the impurity from the bulk active pharmaceutical ingredient (API) and then obtain its accurate mass. scirp.org Fragmentation analysis (MS/MS) can be subsequently performed on the isolated ion to probe its structure. The fragmentation pattern provides valuable information about the connectivity of the atoms, helping to piece together the structure of the unknown impurity and confirm it as this compound.

Table 2: HRMS Data for this compound.
ParameterValue
Molecular FormulaC₁₆H₁₆N₂O₄ lgcstandards.com
Monoisotopic Mass (Calculated)300.11101 Da lgcstandards.com
Ionization Mode (Typical)Electrospray Ionization (ESI), positive or negative mode
Observed Ion [M+H]⁺ (Theoretical)301.11829 Da
Observed Ion [M-H]⁻ (Theoretical)299.10378 Da

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation and confirmation of organic molecules. iosrjournals.org A full assignment of ¹H and ¹³C NMR spectra provides definitive proof of the compound's structure, including the connectivity of all atoms and the specific substitution pattern on the aromatic rings.

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the two methyl groups of the acetamido functions, the two amide N-H protons, and the hydroxyl O-H proton. The splitting patterns (multiplicity) and coupling constants of the aromatic signals are particularly informative for confirming the substitution pattern. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule.

Beyond simple structural confirmation, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used for conformational analysis. mdpi.com These experiments can reveal through-space interactions between protons, providing insights into the preferred three-dimensional arrangement of the molecule in solution, such as the relative orientation of the two phenyl rings around the central ether linkage. mq.edu.au

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons (Ar-H)6.8 - 8.0110 - 160
Amide Protons (N-H)~9.0 - 10.5 (broad)N/A
Hydroxyl Proton (O-H)~8.5 - 9.5 (broad)N/A
Acetamido Methyl Protons (CH₃)~2.1 (singlet, 6H)~24
Carbonyl Carbons (C=O)N/A~168 - 170

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive and detailed information about the three-dimensional structure of a molecule in its solid, crystalline state. This technique can precisely determine bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure. researchgate.net

For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the phenyl rings and the orientation of the acetamido and hydroxyl substituents relative to these rings. nih.gov A key parameter would be the dihedral angle between the two aromatic rings, which defines the twist around the central ether linkage. Furthermore, this analysis would elucidate the intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonding involving the hydroxyl and amide groups, and potential π–π stacking between the aromatic rings. nih.gov This information is invaluable for understanding the solid-state properties of the material.

Table 4: Key Structural Parameters Determined by X-ray Crystallography.
ParameterInformation Obtained
Bond Lengthse.g., C-O, C-N, C=O, C-C bond distances
Bond Anglese.g., C-O-C angle of the ether linkage
Torsion AnglesDefines the conformation of substituents and the twist between phenyl rings
Intermolecular InteractionsIdentifies and measures hydrogen bonds and other non-covalent packing forces
Unit Cell DimensionsDefines the fundamental repeating unit of the crystal lattice

Spectroscopic Methods (UV-Vis, IR, Fluorescence) for Qualitative and Quantitative Analysis in Research

Spectroscopic techniques that probe the interaction of molecules with electromagnetic radiation are essential for both qualitative identification and quantitative measurement. longdom.orglongdom.org

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The presence of two aromatic rings and acetamido groups constitutes a significant chromophore. The UV-Vis spectrum of this compound in a suitable solvent (like ethanol (B145695) or methanol) would be expected to show characteristic absorption maxima (λ_max) in the UV region, which can be used for qualitative identification and for quantitative analysis via the Beer-Lambert law.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. researchgate.net The IR spectrum of this compound would exhibit distinct absorption bands corresponding to the O-H stretch of the hydroxyl group, the N-H stretch of the amide groups, the C=O stretch of the amide carbonyls, the C-O-C asymmetric stretch of the ether linkage, and various vibrations associated with the aromatic rings. mdpi.com

Fluorescence Spectroscopy measures the emission of light from a molecule after it has absorbed light. The fluorescence properties of this compound would depend on the rigidity of its structure and the nature of its electronic excited states. The presence of the electron-donating hydroxyl group on the phenyl ring system could potentially lead to fluorescent behavior, which, if present, could be exploited for highly sensitive quantitative analysis.

Table 5: Expected Spectroscopic Data for Key Functional Groups.
MethodFunctional GroupExpected Signature
IR Spectroscopy (cm⁻¹)Hydroxyl (O-H)~3400-3200 (broad)
Amide (N-H)~3300-3100
Amide Carbonyl (C=O)~1680-1650 (strong)
Ether (C-O-C)~1250 (asymmetric stretch)
UV-Vis Spectroscopy (nm)Aromatic SystemAbsorption maxima (λ_max) typically between 200-300 nm

Development and Validation of Robust Analytical Protocols for Research Applications

For research applications requiring reliable and reproducible data, it is crucial to develop and validate the analytical methods used for this compound. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.net This is particularly important for quantitative methods, such as an HPLC assay used to determine the concentration of the compound.

The validation process involves evaluating several key parameters as defined by international guidelines. nih.gov

Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing a sample with a known concentration (a reference standard) and calculating the percent recovery. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. nih.gov

Developing and validating a robust protocol ensures the integrity and quality of the data generated in any research study involving this compound.

Role As a Synthetic Intermediate and Emerging Applications in Chemical Research

Utilization of 2-Hydroxy-4',5-diacetamido-diphenyl Ether in the Synthesis of Novel Benzimidazoles and Other Scaffolds

While direct and extensive research on the utilization of this compound for the synthesis of novel benzimidazoles is not widely documented in publicly available literature, its structural features suggest a strong potential for such applications. The presence of vicinal amino and hydroxyl groups on one of the phenyl rings provides a reactive site for cyclization reactions, a key step in the formation of various heterocyclic systems, including benzimidazoles.

The general synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) derivative with an aldehyde or a carboxylic acid. In the case of this compound, the diacetamido groups can be hydrolyzed to the corresponding diamine, which can then be reacted with various electrophiles to construct the benzimidazole (B57391) core. The diphenyl ether moiety would remain as a significant substituent on the resulting benzimidazole, potentially influencing its chemical properties and biological activity.

The following table outlines a hypothetical synthetic pathway for the preparation of benzimidazole derivatives from this compound.

StepReactionReagents and ConditionsProduct
1Hydrolysis of Acetamido GroupsAcid or base catalysis (e.g., HCl or NaOH), heat4',5-Diamino-2-hydroxy-diphenyl ether
2Benzimidazole Ring FormationReaction with an aldehyde (R-CHO) in the presence of an oxidizing agent or a carboxylic acid (R-COOH) with a dehydrating agent.2-Substituted-4-(4-aminophenoxy)-5-hydroxy-1H-benzo[d]imidazole

This synthetic utility positions this compound as a valuable starting material for generating libraries of novel benzimidazole-containing compounds for further investigation.

Application as a Chemical Probe for Investigating Biological Mechanisms (In Vitro)

The application of this compound as a chemical probe for investigating biological mechanisms in vitro is an area of growing interest, although specific published studies are limited. Its structural similarity to certain bioactive molecules, particularly those containing a diphenyl ether scaffold, suggests its potential to interact with biological targets.

The acetamido and hydroxyl functional groups offer sites for modification, allowing for the attachment of fluorescent tags, biotin (B1667282) labels, or photoreactive groups. Such modifications would enable researchers to use this compound to:

Identify protein targets: By incorporating a photo-crosslinking agent, the modified probe could be used to covalently label interacting proteins upon UV irradiation, facilitating their identification through techniques like mass spectrometry.

Visualize cellular localization: A fluorescently tagged version of the molecule could be employed in fluorescence microscopy to determine its subcellular distribution and track its movement within living cells.

Study enzyme inhibition: The core structure could serve as a scaffold for designing enzyme inhibitors, with the probe being used in competitive binding assays to screen for more potent compounds.

Further research is required to fully explore and validate the use of this compound and its derivatives as chemical probes in biological research.

Potential in Materials Science or Polymer Chemistry (e.g., as a monomer or modifying agent)

The inherent chemical functionalities of this compound lend themselves to potential applications in materials science and polymer chemistry. The presence of reactive hydroxyl and amino (after deacetylation) groups makes it a candidate as a monomer or a modifying agent for the synthesis of new polymers with tailored properties.

As a monomer , it could be incorporated into polyesters, polyamides, or polyurethanes through condensation polymerization. The rigid diphenyl ether backbone would likely impart thermal stability and specific mechanical properties to the resulting polymers.

As a modifying agent , it could be grafted onto existing polymer chains to introduce specific functionalities. For instance, the hydroxyl group could be used to initiate ring-opening polymerization, or the amino groups could react with polymers containing electrophilic sites. These modifications could enhance properties such as adhesion, dyeability, or biocompatibility.

The potential applications are summarized in the table below:

ApplicationRole of this compoundPotential Polymer TypeResulting Polymer Properties
MonomerBifunctional monomer (after deacetylation)Polyamides, Polyesters, PolyurethanesEnhanced thermal stability, specific mechanical properties
Modifying AgentGrafting agentVarious polymersImproved adhesion, altered surface properties, introduction of specific functionalities

While these applications are currently speculative, the chemical structure of this compound provides a strong foundation for future research in the development of novel materials.

Role in Catalysis or Ligand Design in Organic Synthesis

The structural features of this compound suggest a potential, though not yet extensively explored, role in catalysis and ligand design. The presence of nitrogen and oxygen atoms with lone pairs of electrons makes it a candidate for coordinating with metal centers, a fundamental aspect of many catalytic processes.

Following deacetylation to expose the diamino functionality, the resulting molecule could serve as a bidentate or even a tridentate ligand, coordinating to a metal through the two nitrogen atoms and the hydroxyl oxygen. The diphenyl ether framework would provide a defined steric and electronic environment around the metal center, which could influence the selectivity and activity of the catalyst.

Potential areas of application include:

Asymmetric Catalysis: Chiral derivatives of this ligand could be synthesized to create catalysts for enantioselective reactions.

Cross-Coupling Reactions: Metal complexes of this ligand could potentially catalyze important carbon-carbon and carbon-heteroatom bond-forming reactions.

Oxidation Catalysis: The ligand could be used to stabilize high-valent metal species involved in oxidation reactions.

The development of catalysts based on the this compound scaffold represents a promising avenue for future research in synthetic organic chemistry.

Contributions to Fundamental Understanding of Diphenyl Ether Chemistry

The study of this compound contributes to the broader and fundamental understanding of diphenyl ether chemistry. Diphenyl ethers are a class of compounds with significant industrial and biological importance. The reactivity and properties of the diphenyl ether linkage are influenced by the nature and position of substituents on the aromatic rings.

Research on this specific molecule can provide valuable insights into:

Substituent Effects: The electron-donating nature of the hydroxyl and acetamido groups can influence the reactivity of the aromatic rings towards electrophilic and nucleophilic substitution reactions. Studying these effects helps in predicting the reactivity of other substituted diphenyl ethers.

Conformational Analysis: The presence of multiple substituents can restrict the rotation around the ether linkage, leading to specific preferred conformations. Understanding these conformational preferences is crucial for predicting molecular shape and interactions.

Intramolecular Interactions: The potential for hydrogen bonding between the hydroxyl group and the ether oxygen or the acetamido groups can impact the molecule's physical and chemical properties.

By serving as a model compound, this compound allows for a deeper understanding of the structure-property relationships within the diphenyl ether class of compounds, which is essential for the rational design of new molecules with desired functions.

Future Research Trajectories and Unexplored Avenues for 2 Hydroxy 4 ,5 Diacetamido Diphenyl Ether

Integration of Advanced Computational Methods for Deeper Mechanistic Insights

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of the molecule and its potential interactions in biological environments. researchgate.netmdpi.comnih.govnih.govyoutube.com By simulating the compound's behavior in aqueous solutions or near lipid membranes, researchers can predict its bioavailability and transport properties. Furthermore, docking studies can be employed to identify potential protein targets and predict binding affinities, guiding experimental screening efforts. uu.nl These computational approaches, when used in concert, can provide a detailed, atomistic-level understanding of the compound's behavior, accelerating the discovery of its potential applications. mdpi.com

Table 1: Potential Computational Chemistry Approaches for 2-Hydroxy-4',5-diacetamido-diphenyl Ether

Computational MethodPotential ApplicationExpected Insights
Density Functional Theory (DFT)Calculation of electronic propertiesUnderstanding of reactivity, stability, and spectroscopic characteristics. nih.govresearchgate.net
Molecular Dynamics (MD) SimulationsSimulation of behavior in biological environmentsPrediction of conformational flexibility, solvation, and membrane permeability. researchgate.netmdpi.com
Molecular DockingPrediction of binding to protein targetsIdentification of potential biological targets and binding modes. uu.nl

Exploration of Novel, Sustainable Synthetic Routes and Scalable Production

The development of novel and sustainable synthetic methodologies is a cornerstone of modern chemistry. pharmasalmanac.com Future research should focus on developing green synthetic routes for this compound that minimize waste and avoid hazardous reagents. pharmasalmanac.comrsc.org This could involve exploring enzymatic synthesis, which offers high selectivity and mild reaction conditions. nih.govnih.gov For instance, lipases have been successfully used for the synthesis of various amides and could potentially be adapted for the acylation steps in the synthesis of this compound. nih.govnih.gov

Furthermore, the implementation of flow chemistry presents an opportunity for scalable and efficient production. pharmasalmanac.comseqens.comamf.chnih.govwikipedia.org Continuous flow processes offer precise control over reaction parameters, leading to improved yields and purity, which are critical for any potential industrial application. seqens.comamf.chnih.gov Investigating catalytic systems, such as those based on abundant and non-toxic metals, could also contribute to more sustainable synthetic protocols.

Investigation of New Derivatization Strategies for Enhanced Selectivity in Research Applications

Systematic derivatization of the this compound scaffold is a promising avenue for modulating its physicochemical properties and enhancing its selectivity for specific research applications. nih.govrhhz.net Modifications of the phenolic hydroxyl group, such as through alkylation or acylation, could alter the compound's solubility and bioavailability. nih.gov

Additionally, substitutions on the aromatic rings could be explored to fine-tune the electronic properties and steric profile of the molecule. dovepress.com The synthesis of a focused library of derivatives would enable systematic structure-activity relationship (SAR) studies, providing valuable data on how different functional groups influence the compound's behavior and potential biological activity. dovepress.com Such studies are fundamental in medicinal chemistry for optimizing lead compounds. solubilityofthings.comacs.org

Application of Multi-Omics Technologies in In Vitro Biological Research Models

To elucidate the biological effects of this compound, the application of multi-omics technologies in relevant in vitro models is essential. frontlinegenomics.comastrazeneca.compluto.bioresearchgate.netnih.gov Transcriptomics (RNA-seq) can reveal changes in gene expression profiles in cells treated with the compound, identifying affected cellular pathways. frontlinegenomics.com Proteomics can provide insights into alterations in protein abundance and post-translational modifications, offering a more direct link to cellular function. researchgate.net

Metabolomics studies can capture the downstream effects on cellular metabolism by profiling changes in small molecule metabolites. nih.govbohrium.combham.ac.uk Integrating these different omics datasets can provide a comprehensive, systems-level understanding of the compound's mechanism of action and identify potential biomarkers of its effects. astrazeneca.compluto.bio This holistic approach is increasingly being used in drug discovery to identify and validate new therapeutic targets. frontlinegenomics.compluto.bioresearchgate.net

Collaborative and Interdisciplinary Research Opportunities in Chemical Biology

The full potential of this compound can best be realized through collaborative and interdisciplinary research. solubilityofthings.comresearchgate.netrroij.comsydney.edu.au Chemical biologists can design and synthesize probes based on the compound's scaffold to investigate specific biological processes. nih.govresearchgate.net These probes could be used to identify protein-ligand interactions through techniques such as affinity chromatography coupled with mass spectrometry. nih.govmanchester.ac.uk

Collaboration with pharmacologists and biochemists will be crucial for designing and interpreting in vitro and in vivo experiments to assess the compound's biological activity and potential therapeutic applications. rroij.com Furthermore, partnerships with computational scientists will be vital for integrating experimental data with theoretical models to gain a deeper understanding of the compound's behavior at a molecular level. acs.org

Addressing Current Gaps in Fundamental Chemical Understanding of the Compound

A significant gap exists in our fundamental chemical understanding of this compound. Basic physicochemical properties such as its pKa, logP, and aqueous solubility are likely not well-characterized and are essential for predicting its behavior in various environments. A thorough investigation of its reactivity, including its stability under different pH and temperature conditions and its potential metabolic pathways, is also needed. nih.govpatsnap.com

Spectroscopic characterization beyond basic identification, including detailed NMR and vibrational spectroscopy studies, correlated with theoretical calculations, would provide a more complete picture of its molecular structure and dynamics. researchgate.netchemrxiv.orgrsc.org Filling these fundamental knowledge gaps is a prerequisite for any advanced research and development involving this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Hydroxy-4',5-diacetamido-diphenyl Ether, and what key parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves sequential acetylation and etherification steps. Critical parameters include reaction temperature (maintained at 60–80°C to avoid side reactions), solvent selection (polar aprotic solvents like DMF enhance solubility), and stoichiometric ratios of acetylating agents (e.g., acetic anhydride). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) is essential to isolate the product. Monitoring reaction progress using TLC (Rf ≈ 0.3–0.5 in 1:1 ethyl acetate/hexane) ensures optimal yield .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • 1H NMR : Expect aromatic proton signals in δ 6.8–7.5 ppm (split due to diacetamido substitution) and hydroxyl protons at δ 5.2–5.5 ppm (broad singlet). Acetamido methyl groups appear as singlets at δ 2.1–2.3 ppm .
  • IR Spectroscopy : Peaks at ~3250 cm⁻¹ (N-H stretch), 1680–1700 cm⁻¹ (C=O of acetamide), and 1240 cm⁻¹ (C-O ether linkage) confirm functional groups.
  • Mass Spectrometry : Molecular ion peak [M+H]+ expected at m/z ~342 (calculated for C₁₆H₁₆N₂O₅). Fragmentation patterns should align with cleavage at ether and acetamido bonds .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data regarding the reactivity of this compound?

  • Methodological Answer :

  • Iterative Cross-Validation : Compare computational (DFT) predictions of electron density at hydroxyl/acetamido groups with experimental kinetic data (e.g., reaction rates in nucleophilic substitutions).
  • Controlled Variable Testing : Systematically vary reaction conditions (e.g., solvent polarity, catalysts) to identify discrepancies between expected and observed pathways.
  • Multi-Technique Analysis : Use X-ray crystallography to resolve ambiguities in substituent positioning that may affect reactivity .

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C. Monitor degradation via HPLC (C18 column, 1 mL/min flow, 254 nm detection) at 0, 24, and 48 hours.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures. Accelerated stability studies (40°C/75% RH for 4 weeks) combined with mass balance analysis quantify degradation products.
  • Data Integration : Apply Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .

Q. What methodological approaches are recommended for analyzing the biological interactions of this compound in vitro?

  • Methodological Answer :

  • Cell-Based Assays : Use HEK293 or HepG2 cells to assess cytotoxicity (MTT assay) and metabolic stability (LC-MS/MS quantification of parent compound over 24 hours).
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for estrogen receptors, given structural similarity to diphenyl ether derivatives) with Scatchard plot analysis to determine Kd values.
  • Multi-Omics Integration : Combine transcriptomic (RNA-seq) and proteomic (SILAC) data to map pathways affected by the compound, ensuring statistical rigor via Benjamini-Hochberg correction for false discovery rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.